5-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the thiazole ring, and the final coupling of these components. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Formation of the Thiazole Ring: This step often involves the condensation of a thioamide with a haloketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
5-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: It can be used to study the interaction of benzofuran and thiazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar benzofuran structure but differs in the substituents on the phenyl ring.
4-chloro-N-methyl-3-(methylamino)sulfonylbenzamide: This compound has a similar benzamide structure but lacks the thiazole ring.
Uniqueness
The uniqueness of 5-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide lies in its combination of a benzofuran ring, a thiazole ring, and a methoxyphenyl group
Properties
Molecular Formula |
C22H19ClN2O3S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-chloro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H19ClN2O3S/c1-13-18-11-15(23)5-8-19(18)28-20(13)21(26)24-10-9-16-12-29-22(25-16)14-3-6-17(27-2)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,24,26) |
InChI Key |
MQPIJABNNKOIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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